molecular formula C20H15FN6 B12215047 7-(4-fluorophenyl)-3-(2-phenylethyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine

7-(4-fluorophenyl)-3-(2-phenylethyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine

Cat. No.: B12215047
M. Wt: 358.4 g/mol
InChI Key: CICKELWPAUVWJH-UHFFFAOYSA-N
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Description

7-(4-fluorophenyl)-3-(2-phenylethyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine is a complex organic compound that belongs to the class of pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidines This compound is characterized by its unique structure, which includes a fluorophenyl group and a phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-fluorophenyl)-3-(2-phenylethyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:

    Formation of the Pyrazole Ring: This step involves the reaction of hydrazine with a β-keto ester to form the pyrazole ring.

    Formation of the Triazole Ring: The pyrazole intermediate is then reacted with an azide to form the triazole ring.

    Formation of the Pyrimidine Ring: The final step involves the cyclization of the triazole intermediate with a suitable reagent to form the pyrimidine ring.

The reaction conditions for each step may vary, but typically involve the use of solvents such as ethanol or dimethylformamide (DMF), and catalysts such as acids or bases to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

7-(4-fluorophenyl)-3-(2-phenylethyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group, using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may yield an alcohol derivative.

Scientific Research Applications

7-(4-fluorophenyl)-3-(2-phenylethyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 7-(4-fluorophenyl)-3-(2-phenylethyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 7-(2,4-dichlorophenyl)-5-(4-fluorophenyl)-4,7-dihydro(1,2,4)triazolo(1,5-a)pyrimidine
  • 5-(3,4-difluorophenyl)-7-(4-fluorophenyl)-4,7-dihydro(1,2,4)triazolo(1,5-a)pyrimidine
  • 7-(2-chlorophenyl)-5-(4-fluorophenyl)-4,7-dihydro(1,2,4)triazolo(1,5-a)pyrimidine

Uniqueness

The uniqueness of 7-(4-fluorophenyl)-3-(2-phenylethyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine lies in its specific structural features, such as the presence of both a fluorophenyl group and a phenylethyl group. These features may confer unique chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C20H15FN6

Molecular Weight

358.4 g/mol

IUPAC Name

10-(4-fluorophenyl)-5-(2-phenylethyl)-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C20H15FN6/c21-15-7-9-16(10-8-15)27-19-17(12-23-27)20-25-24-18(26(20)13-22-19)11-6-14-4-2-1-3-5-14/h1-5,7-10,12-13H,6,11H2

InChI Key

CICKELWPAUVWJH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC2=NN=C3N2C=NC4=C3C=NN4C5=CC=C(C=C5)F

Origin of Product

United States

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